molecular formula C13H13NO4 B8663313 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid

2-(3-acetyl-6-methoxyindol-1-yl)acetic acid

Cat. No. B8663313
M. Wt: 247.25 g/mol
InChI Key: VPPPQSMDMPPOJY-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared from 1-(6-methoxy-1H-indol-3-yl)-ethanone [99532-52-2] in a similar manner as described in step B and C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. Brown solid. MS: 248 [M+H]+, 517 [2M+Na]+; tR (HPLC conditions k): 2.30 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12](=[O:14])[CH3:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1.C(C1C2C(=CC=C(OC(F)(F)F)C=2)N([CH2:32][C:33]([OH:35])=[O:34])C=1)(=O)C>>[C:12]([C:7]1[C:6]2[C:10](=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:9]([CH2:32][C:33]([OH:35])=[O:34])[CH:8]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(=CNC2=C1)C(C)=O
Step Two
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.30 min.
Duration
2.3 min

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CN(C2=CC(=CC=C12)OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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